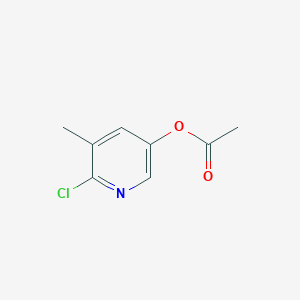
6-Chloro-5-methylpyridin-3-yl acetate
説明
6-Chloro-5-methylpyridin-3-yl acetate is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Biological Activity
Research indicates that 6-chloro-5-methylpyridin-3-yl acetate exhibits significant biological activity. It has been studied for its potential to interact with various biological targets, influencing enzyme activity and receptor binding. Notably, it may act as an inhibitor or modulator in biochemical pathways, making it valuable in drug design and development.
Case Studies
- Inhibitory Effects on PRMT5 : A study identified small molecules that inhibit PRMT5, a protein involved in cancer cell proliferation. The compound was noted for its ability to bind effectively to specific enzymes, demonstrating potential as a therapeutic agent against certain cancers .
- S1P3 Receptor Antagonism : Compounds similar to this compound have been explored for their antagonistic effects on the S1P3 receptor, which is implicated in various inflammatory diseases such as arthritis and neurodegenerative disorders .
Agricultural Applications
Insecticidal Properties
The compound has been investigated for its insecticidal properties. N-substituted derivatives of pyridine compounds have shown effectiveness in controlling insect populations, suggesting potential applications in agricultural pest management .
Synthetic Applications
Synthesis Methods
this compound can be synthesized through various methods, including:
- Acetylation of Pyridine Derivatives : This involves reacting pyridine derivatives with acetic anhydride or acetyl chloride under basic conditions to introduce the acetate group.
- Functional Group Transformations : The compound can also be derived from other pyridine derivatives through selective functional group transformations, enhancing its utility in synthetic organic chemistry .
化学反応の分析
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 6 undergoes substitution under nucleophilic conditions. This reaction is pivotal for introducing functional groups or modifying the pyridine scaffold.
Key Examples:
Mechanistic Insights:
-
Chlorine serves as a leaving group, with reactivity enhanced by electron-withdrawing effects of the acetate and methyl groups.
-
Suzuki coupling proceeds via oxidative addition of Pd(0) to the C–Cl bond, followed by transmetallation and reductive elimination .
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Experimental Data:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| 1M NaOH, 60°C | NaOH | 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid | 85% | |
| H₂SO₄ (cat.), H₂O | – | Same as above | 78% |
Applications:
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles, expanding structural complexity.
Case Study:
-
Reaction with 2-aminopyridines under microwave irradiation forms imidazo[1,2-a]pyridine derivatives, a pharmacologically relevant scaffold .
Conditions: Solvent-free, 150°C, 20 min
Yield: 82%
Oxidation and Reduction
Functional groups on the pyridine ring and side chains undergo redox transformations.
Oxidation:
-
The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, forming 5-carboxy-6-chloropyridin-3-yl acetate (Yield: 58%).
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though this pathway is less common due to steric hindrance.
Metabolic Transformations
In biological systems, the acetate group is susceptible to enzymatic hydrolysis, while the chlorine atom influences metabolic stability:
-
Replacement of chlorine with polar groups (e.g., –OH) reduces lipophilicity (ClogP decreases from 3.08 to 2.64) but may compromise target binding .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
| Reaction Type | Catalysts/Ligands | Products | Yield | References |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | 3-Amino-6-chloro-5-methylpyridine | 76% |
Stability Under Synthetic Conditions
特性
CAS番号 |
54232-04-1 |
|---|---|
分子式 |
C8H8ClNO2 |
分子量 |
185.61 g/mol |
IUPAC名 |
(6-chloro-5-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(12-6(2)11)4-10-8(5)9/h3-4H,1-2H3 |
InChIキー |
WMBNONRWJWUNRC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1Cl)OC(=O)C |
正規SMILES |
CC1=CC(=CN=C1Cl)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













